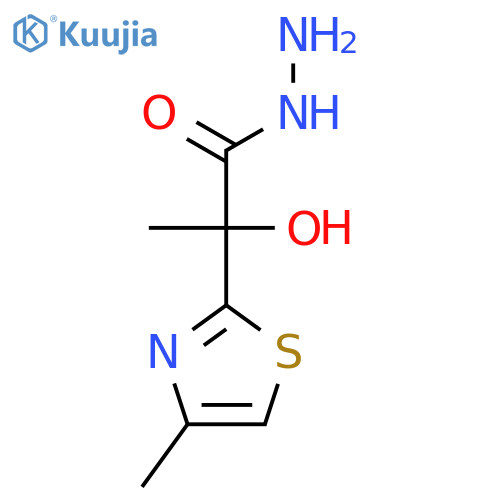Cas no 1251929-90-4 (2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide)

1251929-90-4 structure
商品名:2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
CAS番号:1251929-90-4
MF:C7H11N3O2S
メガワット:201.246139764786
MDL:MFCD30472016
CID:4565052
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide
- 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanehydrazide
- 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanohydrazide
- BAC92990
- W12888
-
- MDL: MFCD30472016
- インチ: 1S/C7H11N3O2S/c1-4-3-13-6(9-4)7(2,12)5(11)10-8/h3,12H,8H2,1-2H3,(H,10,11)
- InChIKey: JWNBIPXBENICMO-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)N=C1C(C(NN)=O)(C)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 117
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110029-5g |
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |
1251929-90-4 | 97% | 5g |
¥10732.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D774402-10g |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 10g |
$2715 | 2024-06-06 | |
| A2B Chem LLC | AX10654-500mg |
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |
1251929-90-4 | 95% | 500mg |
$278.00 | 2024-04-20 | |
| Aaron | AR01DJRE-500mg |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 500mg |
$321.00 | 2023-12-16 | |
| 1PlusChem | 1P01DJJ2-1g |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 1g |
$395.00 | 2024-07-09 | |
| Aaron | AR01DJRE-5g |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 5g |
$1331.00 | 2023-12-16 | |
| Aaron | AR01DJRE-250mg |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 250mg |
$227.00 | 2023-12-16 | |
| A2B Chem LLC | AX10654-100mg |
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |
1251929-90-4 | 95% | 100mg |
$109.00 | 2024-04-20 | |
| abcr | AB488638-250mg |
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide; . |
1251929-90-4 | 250mg |
€437.10 | 2025-02-27 | ||
| 1PlusChem | 1P01DJJ2-5g |
2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |
1251929-90-4 | 95% | 5g |
$1219.00 | 2024-07-09 |
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1251929-90-4 (2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 68551-17-7(Isoalkanes, C10-13)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1251929-90-4)2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

清らかである:99%
はかる:5g
価格 ($):1239